"3-[(Azetidin-1-yl)methyl]-5-fluorobenzoic acid" synthesis pathway
"3-[(Azetidin-1-yl)methyl]-5-fluorobenzoic acid" synthesis pathway
This guide outlines the optimized synthetic pathway for 3-[(Azetidin-1-yl)methyl]-5-fluorobenzoic acid , a bifunctional intermediate valuable in medicinal chemistry for introducing constrained amine motifs and fluorine metabolic blocking.
The synthesis strategy prioritizes scalability , atom economy , and functional group tolerance , utilizing a Bromination-Substitution-Hydrolysis sequence starting from commercially available 3-fluoro-5-methylbenzoic acid.
Part 1: Retrosynthetic Analysis & Strategy
The target molecule contains a benzoic acid core and a benzylic azetidine moiety. The primary challenge is introducing the strained azetidine ring without triggering ring-opening or polymerization.
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Disconnection A (C-N Bond Formation) : The most logical disconnection is at the benzylic nitrogen. This suggests a nucleophilic displacement of a benzylic leaving group (bromide) by azetidine.
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Disconnection B (Ester Hydrolysis) : To prevent interference during the alkylation step, the carboxylic acid is masked as a methyl ester throughout the sequence.
Selected Pathway :
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Protection : Esterification of 3-fluoro-5-methylbenzoic acid.
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Functionalization : Wohl-Ziegler radical bromination to install the benzylic bromide.
-
Coupling : Nucleophilic substitution (
) with azetidine under mild basic conditions. -
Deprotection : Controlled saponification to yield the final zwitterionic acid.
Synthesis Pathway Diagram
Figure 1: Step-wise synthetic workflow for the target molecule.
Part 2: Detailed Experimental Protocols
Step 1: Methyl Ester Protection
Objective: Convert the carboxylic acid to a methyl ester to prevent side reactions during bromination and alkylation.
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Reagents : 3-Fluoro-5-methylbenzoic acid (CAS: 518070-19-4), Thionyl chloride (
), Methanol ( ). -
Procedure :
-
Dissolve 3-fluoro-5-methylbenzoic acid (1.0 eq) in anhydrous MeOH (0.5 M).
-
Cool to 0°C. Add
(1.5 eq) dropwise (Caution: Exothermic, gas evolution). -
Heat to reflux for 3–5 hours. Monitor by TLC or LC-MS.
-
Concentrate in vacuo. Redissolve in EtOAc, wash with sat.
and brine. -
Dry over
and concentrate to afford Methyl 3-fluoro-5-methylbenzoate as a colorless oil/solid.
-
-
Checkpoint : Ensure complete removal of acid to prevent catalyst poisoning in Step 2.
Step 2: Wohl-Ziegler Radical Bromination
Objective: Selective functionalization of the benzylic methyl group.
-
Reagents : Methyl 3-fluoro-5-methylbenzoate, N-Bromosuccinimide (NBS), AIBN (catalytic) or Benzoyl Peroxide,
(classic) or Trifluorotoluene (green alternative). -
Procedure :
-
Dissolve ester (1.0 eq) in solvent (0.2 M).
-
Add NBS (1.05 eq) and AIBN (0.05 eq).
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Heat to reflux. Initiate radical chain reaction (often indicated by color change or exotherm).
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Reflux for 4–12 hours.
-
Cool to RT, filter off succinimide byproduct.
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Concentrate filtrate.[1] Purify via flash chromatography (Hexanes/EtOAc) to isolate Methyl 3-(bromomethyl)-5-fluorobenzoate .
-
-
Critical Parameter : Avoid over-bromination (dibromo species). Stop reaction at ~90-95% conversion if necessary.
Step 3: Azetidine Alkylation (The Critical Step)
Objective: Nucleophilic displacement of bromide by azetidine without ring opening.
-
Reagents : Methyl 3-(bromomethyl)-5-fluorobenzoate, Azetidine (or Azetidine HCl),
, Acetonitrile ( ). -
Procedure :
-
Suspend
(3.0 eq) in anhydrous MeCN. -
Add Azetidine HCl (1.2 eq) and stir for 15 min to liberate the free base.
-
Cool mixture to 0°C.
-
Add solution of benzylic bromide (1.0 eq) in MeCN dropwise over 30 mins.
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Allow to warm to RT and stir for 4–8 hours. Do not heat (prevents thermodynamic ring opening or polymerization).
-
Filter solids. Concentrate filtrate.[1]
-
Purify via column chromatography (DCM/MeOH) to yield Methyl 3-[(azetidin-1-yl)methyl]-5-fluorobenzoate .
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Step 4: Saponification to Final Product
Objective: Hydrolysis of the ester to the free acid without degrading the amine.
-
Reagents : LiOH
, THF, Water. -
Procedure :
-
Dissolve intermediate in THF/Water (3:1).
-
Add LiOH (2.0 eq). Stir at RT for 2–4 hours.[2]
-
Isolation :
-
Carefully neutralize to pH ~6–7 using 1M HCl.
-
The product is zwitterionic. If it precipitates, filter and wash with cold water/ether.
-
Alternatively, purify via Prep-HPLC (C18, Water/MeCN with 0.1% Formic acid) to isolate as the formate salt or zwitterion.
-
-
Lyophilize to obtain 3-[(Azetidin-1-yl)methyl]-5-fluorobenzoic acid .
-
Part 3: Data Summary & Process Parameters
| Parameter | Specification / Condition | Rationale |
| Solvent (Step 2) | Trifluorotoluene ( | Safer, higher boiling point alternative to |
| Base (Step 3) | Non-nucleophilic inorganic base prevents ester hydrolysis and promotes | |
| Temperature (Step 3) | 0°C | CRITICAL : Heating azetidines with benzyl halides can cause ring expansion or polymerization. |
| Yield Targets | Step 1: >95% Step 2: 70-85% Step 3: 60-75% Step 4: >90% | Step 3 is the yield-limiting step due to potential steric bulk and ring strain. |
| Purification | Flash Chromatography / Prep-HPLC | Essential to remove succinimide (Step 2) and unreacted azetidine (Step 3). |
Part 4: Scientific Validation & Safety
1. Azetidine Stability & Handling :
Azetidine is a strained, four-membered ring (
-
Protocol Check: The alkylation is performed under basic conditions (
), ensuring the ring remains intact. The final isolation uses mild neutralization (pH 6-7) rather than strong acidification.
2. Zwitterionic Nature : The final product contains a basic tertiary amine (azetidine, pKa ~10) and an acidic carboxylate (benzoic acid, pKa ~4).
-
Implication: In solution at neutral pH, it exists as a zwitterion. This improves water solubility but complicates extraction into organic solvents. Lyophilization or precipitation at pI (isoelectric point) are the preferred isolation methods.
3. Alternative Route (Reductive Amination) :
If Methyl 3-formyl-5-fluorobenzoate is available, reductive amination with azetidine and
References
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Wohl-Ziegler Bromination Standards : Djerassi, C. (1948). Brominations with N-Bromosuccinimide. Chemical Reviews, 43(2), 271–317. Link
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Azetidine Synthesis & Reactivity : Bott, T. M., & West, F. G. (2012). Preparation and Synthetic Applications of Azetidines. Heterocycles, 84(1), 223. Link
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Benzylic Substitution Protocols : Singh, G. S., & D'Hooghe, M. (2019). Recent Progress in the Synthesis and Reactivity of Azetidines. Current Organic Chemistry. Link
- Green Solvents for Radical Reactions: Ogawa, A., et al. (2013). Trifluorotoluene as a Alternative Solvent for Radical Bromination. Journal of Organic Chemistry. (General reference for PhCF3 utility).
